molecular formula C8H6BrNO3S B2730390 6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione CAS No. 2228818-91-3

6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione

Cat. No.: B2730390
CAS No.: 2228818-91-3
M. Wt: 276.1
InChI Key: MRCFBGJXYMYDFQ-UHFFFAOYSA-N
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Description

6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione is a chemical compound belonging to the benzothiazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a dioxo group at the 1st position of the benzothiazine ring. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione typically involves the bromination of a suitable benzothiazine precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a sulfone derivative.

Scientific Research Applications

6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione involves its interaction with specific molecular targets. The bromine atom and dioxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,1-dioxo-2,3-dihydro-1lambda6,3-benzothiazin-4-one
  • 6-Fluoro-1,1-dioxo-2,3-dihydro-1lambda6,3-benzothiazin-4-one
  • 6-Iodo-1,1-dioxo-2,3-dihydro-1lambda6,3-benzothiazin-4-one

Uniqueness

6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Bromine’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3S/c9-5-1-2-7-6(3-5)8(11)10-4-14(7,12)13/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCFBGJXYMYDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)C2=C(S1(=O)=O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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